Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a methoxy group at the 6-position of the benzothiazole core, a 3,4,5-triethoxybenzoyl imino substituent at the 2-position, and a methyl acetate moiety at the 3-position. Its synthesis likely involves multi-step reactions, including cyclization and esterification, as inferred from analogous benzothiazole syntheses described in the literature [1], [4].
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O7S/c1-6-31-18-11-15(12-19(32-7-2)22(18)33-8-3)23(28)25-24-26(14-21(27)30-5)17-10-9-16(29-4)13-20(17)34-24/h9-13H,6-8,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLHSXKUMPJABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Triethoxybenzoyl Moiety: The triethoxybenzoyl group is attached through an esterification reaction between 3,4,5-triethoxybenzoic acid and the benzothiazole derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Final Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced imino groups.
Substitution: Substituted derivatives with new functional groups replacing the original methoxy or ethoxy groups.
Scientific Research Applications
Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other benzothiazole and benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies. Below is a detailed analysis supported by experimental data and literature findings.
Substituent Variations on the Benzothiazole Core
- Ethyl 2-[(2Z)-6-Sulfamoyl-2-(3,4,5-Triethoxybenzoyl)Imino-2,3-Dihydro-1,3-Benzothiazol-3-yl]Acetate (CAS: 865248-33-5): This analog replaces the 6-methoxy group with a sulfamoyl (-SO₂NH₂) moiety and uses an ethyl ester instead of methyl. The ethyl ester may confer slower metabolic degradation than the methyl ester, as observed in pharmacokinetic studies of ester-containing drugs [14].
- Methyl 2-[(2Z)-6-Methoxy-2-{[2-(Naphthalen-1-yl)Acetyl]Imino}-2,3-Dihydro-1,3-Benzothiazol-3-yl]Acetate: Here, the 3,4,5-triethoxybenzoyl group is replaced with a naphthalene-acetyl substituent. The methoxy group at the 6-position aligns with the target compound, suggesting similar electronic effects on the benzothiazole ring [15].
Functional Group Modifications in Related Heterocycles
- N-(Carbamoylmethyl)-2-{4-[(6-Methoxy-2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl}Benzimidazol-1-yl)Sulfonyl]Phenoxy}Acetamide (3af): A benzimidazole derivative with a sulfonyl-phenoxyacetamide side chain. Unlike the target compound’s triethoxybenzoyl group, this molecule features a sulfinyl-benzimidazole core, which may enhance stability under acidic conditions. The carbamoylmethyl group introduces hydrogen-bond donors, influencing binding affinity in biological targets [3], [6].
- Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Acetate: A quinazolinone-thioacetate hybrid. The thioacetate linker and quinazolinone core differ from the benzothiazole-imino structure but share ester and methoxy functionalities. Such compounds are often explored as protease inhibitors, highlighting the role of ester groups in modulating bioactivity [9].
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | 6-Position Substituent | 2-Position Substituent | Ester Group | Molecular Weight | Key References |
|---|---|---|---|---|---|---|
| Methyl 2-[6-Methoxy-2-(3,4,5-Triethoxybenzoyl)Imino-1,3-Benzothiazol-3-yl]Acetate | Benzothiazole | Methoxy | 3,4,5-Triethoxybenzoyl imino | Methyl | ~521.56* | [5], [14] |
| Ethyl 2-[(2Z)-6-Sulfamoyl-2-(3,4,5-Triethoxybenzoyl)Imino-2,3-Dihydro-1,3-Benzothiazol-3-yl]Acetate | Benzothiazole | Sulfamoyl | 3,4,5-Triethoxybenzoyl imino | Ethyl | 551.63 | [14] |
| Methyl 2-[(2Z)-6-Methoxy-2-{[2-(Naphthalen-1-yl)Acetyl]Imino}-2,3-Dihydro-1,3-Benzothiazol-3-yl]Acetate | Benzothiazole | Methoxy | Naphthalene-acetyl imino | Methyl | ~497.54* | [15] |
| N-(Carbamoylmethyl)-2-{4-[(6-Methoxy-2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl}Benzimidazol-1-yl)Sulfonyl]Phenoxy}Acetamide | Benzimidazole | Methoxy | Sulfinyl-pyridylmethyl | N/A | ~665.72* | [3], [6] |
*Calculated based on molecular formulas.
Research Findings and Implications
Synthetic Methodologies: The target compound’s synthesis likely parallels routes used for ethyl bromocyanoacetate-derived benzothiazoles, involving reflux in acetone with nucleophilic substitution at the benzothiazole’s 2-position [1]. Diazomethane-mediated esterification, as described for methyl thiazolidinone-acetate derivatives, could apply to the methyl ester formation in this compound [4].
This contrasts with sulfamoyl-containing analogs, which exhibit higher polarity [14]]. Methyl esters generally hydrolyze faster than ethyl esters in vivo, suggesting the target compound may have shorter metabolic half-lives compared to its ethyl counterparts [14]].
Biological Relevance: Benzothiazoles with imino-linked acyl groups are studied for kinase inhibition and antimicrobial activity. The triethoxybenzoyl moiety may interact with hydrophobic enzyme pockets, as seen in similar benzimidazole sulfonamides [3], [6]].
Biological Activity
Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNOS
- Molecular Weight : 402.51 g/mol
- CAS Number : Not specified in the available literature.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves interference with microtubule dynamics, leading to disruption of mitotic processes in malignant cells .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of bacteria and fungi. Disk diffusion assays have indicated that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival, contributing to its overall anticancer efficacy .
Biological Activity Data
The following table summarizes the biological activities observed for this compound across various studies:
| Activity Type | Tested Organisms/Cell Lines | Methodology | Results Summary |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Cell viability assays | Significant cytotoxicity observed |
| Antimicrobial | E. coli, S. aureus, C. albicans | Disk diffusion assay | Inhibition zones measured; effective against tested strains |
| Enzyme inhibition | Tumor-related enzymes | In vitro enzyme assays | Dose-dependent inhibition noted |
Case Studies
- Cytotoxicity in Cancer Models : A study on the cytotoxic effects of this compound demonstrated its ability to induce apoptosis in human breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential.
- Antibacterial Efficacy : In a comparative study evaluating various natural and synthetic compounds for antibacterial properties, this compound showed promising results against multi-drug resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
